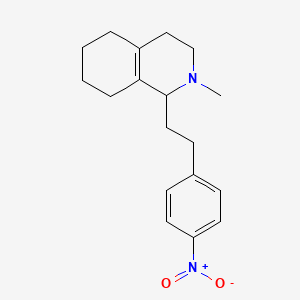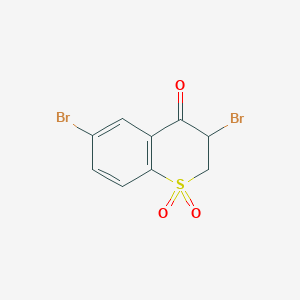
(S)-henicos-7-yn-10-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-henicos-7-yn-10-ol is an organic compound characterized by a long carbon chain with a triple bond and a hydroxyl group. This compound is part of the alkyne family, which is known for its unique chemical properties due to the presence of the carbon-carbon triple bond. The (S) designation indicates that the compound is chiral and exists in a specific enantiomeric form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-henicos-7-yn-10-ol typically involves the use of alkyne precursors and specific catalysts to ensure the formation of the desired triple bond and hydroxyl group. One common method involves the use of a Grignard reagent, which reacts with an appropriate alkyne to form the desired product. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of flow reactors to ensure consistent product quality. These methods often employ metal catalysts like palladium or nickel to facilitate the formation of the triple bond and hydroxyl group under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-henicos-7-yn-10-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides.
Aplicaciones Científicas De Investigación
(S)-henicos-7-yn-10-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-henicos-7-yn-10-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the triple bond and hydroxyl group allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. This can lead to changes in cellular processes and biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-henicos-7-yn-10-ol: The enantiomer of (S)-henicos-7-yn-10-ol, with similar chemical properties but different biological activity.
Henicos-7-yn-10-one: A related compound with a carbonyl group instead of a hydroxyl group.
Henicos-7-yn-10-amine: A compound with an amine group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a triple bond and a hydroxyl group. This combination of features allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C21H40O |
|---|---|
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
(10S)-henicos-7-yn-10-ol |
InChI |
InChI=1S/C21H40O/c1-3-5-7-9-11-12-14-16-18-20-21(22)19-17-15-13-10-8-6-4-2/h21-22H,3-14,16,18-20H2,1-2H3/t21-/m1/s1 |
Clave InChI |
QPHRANTXUBKODQ-OAQYLSRUSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@@H](CC#CCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCC(CC#CCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



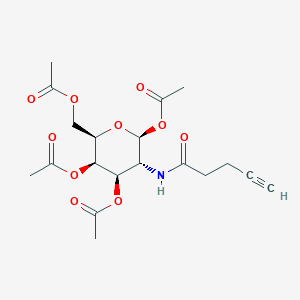
![(R)-Bis(1-methylethyl) Ester [[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid](/img/structure/B11830215.png)
![Butanoic acid, 4-chloro-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-](/img/structure/B11830218.png)
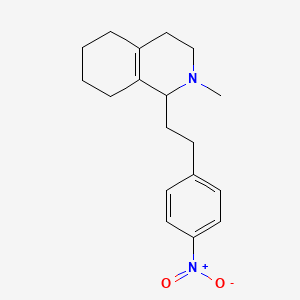
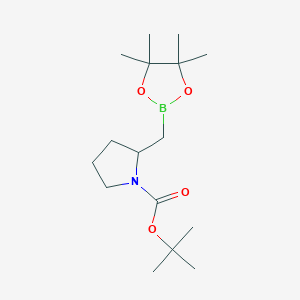
![N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide](/img/structure/B11830241.png)


![2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B11830269.png)
